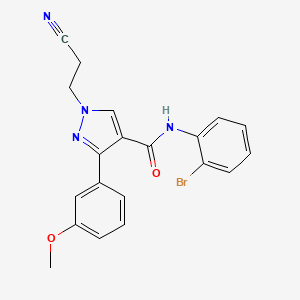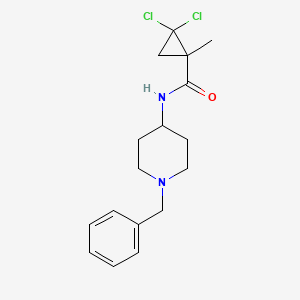![molecular formula C21H26N2O B4179286 3-phenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide](/img/structure/B4179286.png)
3-phenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide
Overview
Description
3-phenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide, also known as Loperamide, is a synthetic opioid drug that is commonly used as an antidiarrheal agent. It was first synthesized in 1969 and was approved for medical use in the United States in 1976. Loperamide works by binding to the opioid receptors in the gastrointestinal tract, which reduces the contractions of the intestinal muscles and slows down the movement of food through the digestive system.
Mechanism of Action
3-phenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide works by binding to the opioid receptors in the gastrointestinal tract, which reduces the contractions of the intestinal muscles and slows down the movement of food through the digestive system. This results in an increase in the absorption of water and electrolytes from the intestine, which helps to reduce the frequency and severity of diarrhea.
Biochemical and Physiological Effects:
3-phenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide has a number of biochemical and physiological effects on the body, including the inhibition of the release of various neurotransmitters, such as acetylcholine, histamine, and serotonin. It also has an antispasmodic effect on the smooth muscles of the gastrointestinal tract, which helps to reduce the contractions of the intestine and slow down the movement of food.
Advantages and Limitations for Lab Experiments
3-phenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide has several advantages as a research tool, including its ability to selectively bind to the opioid receptors in the gastrointestinal tract, which allows for the study of specific physiological processes. However, its use in laboratory experiments is limited by its potential for abuse and dependence, as well as its potential for adverse side effects.
Future Directions
There are several potential future directions for research on 3-phenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide, including the development of new and more effective antidiarrheal agents, the investigation of its potential use in the treatment of other medical conditions, and the study of its mechanism of action at the molecular level. Additionally, further research is needed to better understand the potential risks and benefits of 3-phenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide use, particularly with regard to its potential for abuse and dependence.
Scientific Research Applications
3-phenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide has been extensively studied for its antidiarrheal effects and has been shown to be effective in treating a wide range of gastrointestinal disorders, including acute and chronic diarrhea, irritable bowel syndrome, and inflammatory bowel disease. It has also been investigated for its potential use in the treatment of other medical conditions, such as opioid addiction, neuropathic pain, and cancer.
properties
IUPAC Name |
3-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c24-21(14-11-18-7-3-1-4-8-18)22-20-12-9-19(10-13-20)17-23-15-5-2-6-16-23/h1,3-4,7-10,12-13H,2,5-6,11,14-17H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGQTQLIZQZMCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(acetylamino)ethyl]-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4179218.png)
![N-(4-methylbenzyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4179222.png)

![4-amino-N-{2-[(4-pyridinylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide hydrochloride](/img/structure/B4179227.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4179233.png)
![4-(3,4-dimethoxyphenyl)-3-hydroxy-1-(1-methylbutyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4179257.png)
![N-{1-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-hydroxyethyl}benzamide](/img/structure/B4179270.png)
![N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4179272.png)
![12-(5-bromo-2-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4179279.png)
![4-(5-iodo-2-furoyl)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carbonitrile](/img/structure/B4179282.png)
![N-[1-(1-adamantyl)butyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4179294.png)
![2-oxo-N-[1-(4-pyridinyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B4179295.png)
